4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE
Overview
Description
4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE is a complex organic compound that features a thiadiazole ring, an acetamido group, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization with hydrazine.
Introduction of the Acetamido Group: The acetamido group is introduced by reacting the thiadiazole derivative with acetic anhydride.
Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the thiadiazole derivative is reacted with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through inhibition of enzymes such as carbonic anhydrase. The thiadiazole ring interacts with the active site of the enzyme, blocking its activity and leading to increased cerebral blood flow and other physiological effects . Additionally, the fluorophenyl group enhances the compound’s ability to penetrate cellular membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another thiadiazole derivative used as a carbonic anhydrase inhibitor.
Methazolamide: Similar to acetazolamide but with different pharmacokinetic properties.
Sulthiame: A sulfonamide derivative with anticonvulsant properties.
Uniqueness
4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE stands out due to its unique combination of a thiadiazole ring, acetamido group, and fluorophenyl group, which collectively contribute to its potent biological activities and enhanced bioavailability .
Properties
IUPAC Name |
4-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(2-fluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c1-11(24)20-17-22-23-18(27-17)26-10-12-6-8-13(9-7-12)16(25)21-15-5-3-2-4-14(15)19/h2-9H,10H2,1H3,(H,21,25)(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPAWLZCTWNGFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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